

Unraveling Grancalcin's Role: A Guide to CRISPR-Cas9 Mediated Functional Studies

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Compound of Interest

Compound Name: *grancalcin*

Cat. No.: *B1175175*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Grancalcin (GCA) is a calcium-binding protein predominantly expressed in myeloid cells, such as neutrophils and macrophages.[1] Emerging research has implicated **grancalcin** in a variety of physiological and pathological processes, including skeletal aging, obesity-induced insulin resistance, and neutrophil adhesion.[2][3] Its multifaceted roles make it a compelling target for therapeutic intervention in age-related disorders and metabolic diseases. The advent of CRISPR-Cas9 genome editing technology provides an unprecedented opportunity to precisely dissect the molecular functions of **grancalcin** in various cellular contexts.[4]

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to knock out the GCA gene and subsequently study the functional consequences. Detailed protocols for cellular and molecular assays are provided to enable a thorough investigation of **grancalcin**'s role in osteogenesis, adipogenesis, neutrophil adhesion, and insulin sensitivity.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of **grancalcin** deficiency. While some of these studies utilized traditional gene knockout mouse models, the data serves as a valuable reference for expected outcomes in CRISPR-Cas9-mediated knockout experiments.

Table 1: Effects of **Grancalcin** Knockout on Bone Phenotype

Parameter	Wild-Type Control	Grancalcin Knockout	Percentage Change	Reference
Bone Volume / Tissue Volume (%)	15.2 ± 1.8	22.5 ± 2.1	+48.0%	[5]
Trabecular Number (1/mm)	3.5 ± 0.4	4.8 ± 0.5	+37.1%	[5]
Osteoblast Surface / Bone Surface (%)	8.2 ± 1.1	12.6 ± 1.5	+53.7%	[6]
Mineral Apposition Rate (µm/day)	1.2 ± 0.2	1.8 ± 0.3	+50.0%	[6]

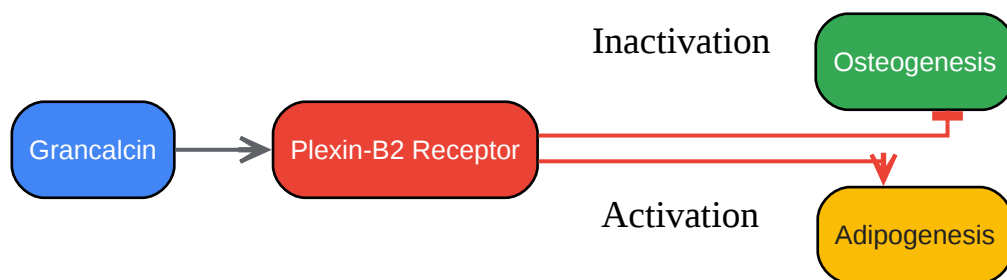
Table 2: Effects of **Grancalcin** Knockout on Metabolic Parameters in High-Fat Diet-Fed Mice

Parameter	Wild-Type Control	Grancalcin Knockout	Percentage Change	Reference
Fasting Blood Glucose (mg/dL)	145 ± 12	110 ± 9	-24.1%	[2]
Fasting Insulin (ng/mL)	2.8 ± 0.5	1.5 ± 0.3	-46.4%	[2]
HOMA-IR	10.1 ± 1.8	4.1 ± 0.9	-59.4%	[2]
Glucose Tolerance (AUC)	35000 ± 2500	25000 ± 2000	-28.6%	[2]
Insulin Tolerance (AUC)	15000 ± 1200	10000 ± 900	-33.3%	[2]

Signaling Pathways and Experimental Workflows

Grancalcin Signaling in Skeletal Aging

Grancalcin secreted by senescent immune cells binds to the Plexin-B2 receptor on bone marrow mesenchymal stromal cells, leading to the repression of osteogenesis and promotion of adipogenesis.[2]

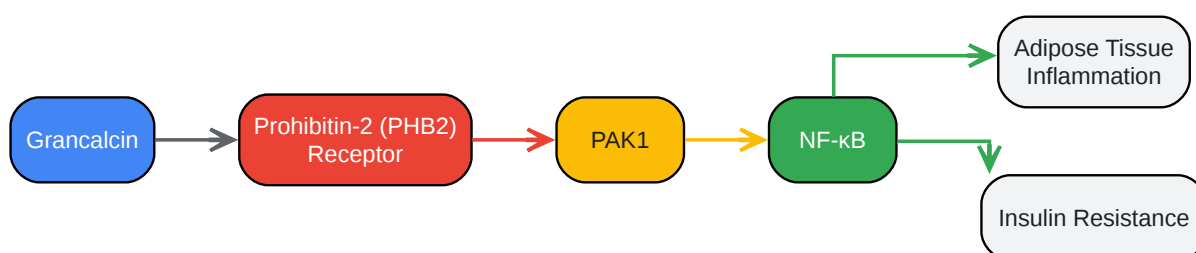


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Grancalcin-Plexin-B2 Signaling Pathway.

Grancalcin Signaling in Metabolic Inflammation

In the context of obesity, myeloid-derived **grancalcin** binds to the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF- κ B signaling pathway and promoting inflammation and insulin resistance.[3]

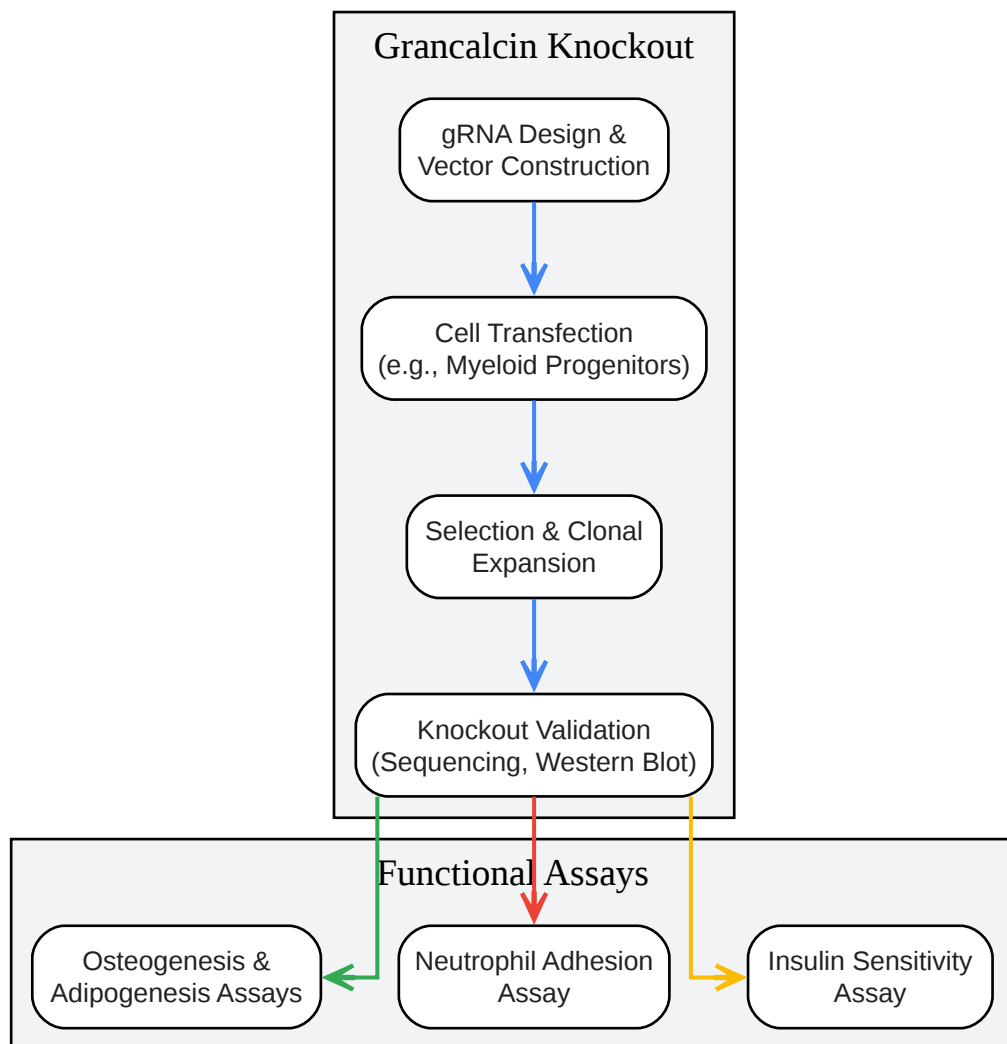


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Grancalcin-PHB2-PAK1-NF- κ B Signaling.

Experimental Workflow for Studying Grancalcin Function

The following workflow outlines the key steps for investigating the function of **grancalcin** using CRISPR-Cas9 technology.



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